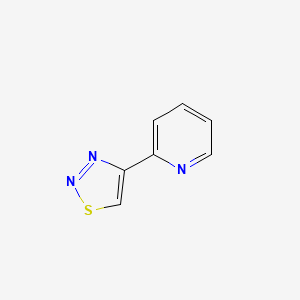

2-(4-1,2,3-Thiadiazolyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYISIZZTHPRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372742 | |

| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176037-42-6 | |

| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-1,2,3-Thiadiazolyl)pyridine: A Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for preparing 2-(4-1,2,3-Thiadiazolyl)pyridine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1,2,3-thiadiazole motif is a recognized bioisostere for various functional groups and is present in several commercialized products, including plant activators and pharmaceuticals.[1] This document details the prevalent Hurd-Mori synthetic route, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on reaction optimization, purification, and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights required for the successful synthesis and application of this valuable molecular scaffold.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring system is a crucial pharmacophore in modern medicinal chemistry and agrochemistry.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic properties and rigid planar structure of the thiadiazole ring allow it to act as a versatile building block in the design of novel bioactive molecules.

The target molecule, this compound, combines the 1,2,3-thiadiazole core with a pyridine ring, another key heterocycle in drug discovery. This combination offers multiple points for further functionalization, making it a valuable intermediate for constructing diverse chemical libraries for high-throughput screening. This guide focuses on the most common and reliable method for its synthesis: the Hurd-Mori reaction.[1]

Primary Synthetic Strategy: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classic and highly versatile method for the construction of the 1,2,3-thiadiazole ring.[1] The general principle involves the reaction of a hydrazone derivative, which possesses an α-methylene group, with thionyl chloride (SOCl₂). Thionyl chloride serves as both the sulfur source and the cyclizing agent.

The overall workflow for the synthesis of this compound via this route is a two-step process:

-

Formation of the Hydrazone Intermediate: Condensation of the starting ketone, 2-acetylpyridine, with a hydrazine derivative. For this synthesis, p-toluenesulfonylhydrazide (tosylhydrazide) is an excellent choice due to the stability and crystallinity of the resulting N-tosylhydrazone intermediate.

-

Cyclization: Reaction of the purified N-tosylhydrazone with thionyl chloride to form the 1,2,3-thiadiazole ring.

Caption: Overall synthetic workflow.

Mechanistic Insight: The Hurd-Mori Cyclization Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hurd-Mori reaction is believed to proceed through a distinct series of steps. While intermediates are often not isolated, their transient formation dictates the reaction's outcome.[3]

-

Initial Reaction: The N-tosylhydrazone reacts with thionyl chloride.

-

Cyclization: An intramolecular electrophilic attack occurs, leading to the formation of a five-membered ring intermediate, a Δ³-1,2,3-thiadiazolin-1-one.[3]

-

Aromatization: This unstable intermediate readily eliminates sulfur monoxide (SO) and the tosyl group, followed by tautomerization to yield the stable, aromatic 1,2,3-thiadiazole ring.

Caption: Simplified Hurd-Mori reaction mechanism.

Detailed Experimental Protocols

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl gas. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part A: Synthesis of 1-(Pyridin-2-yl)ethan-1-one tosylhydrazone (Intermediate)

This procedure outlines the formation of the key tosylhydrazone intermediate from commercially available 2-acetylpyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Acetylpyridine | 121.14 | 5.0 g | 41.3 |

| p-Toluenesulfonylhydrazide | 186.24 | 7.68 g | 41.3 |

| Ethanol (absolute) | - | 100 mL | - |

| Acetic Acid (catalyst) | - | 0.5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylpyridine (5.0 g, 41.3 mmol) and p-toluenesulfonylhydrazide (7.68 g, 41.3 mmol).

-

Add 100 mL of absolute ethanol to the flask, followed by a catalytic amount of glacial acetic acid (approx. 0.5 mL).

-

Heat the mixture to reflux with stirring. The solids should dissolve to form a clear solution. Continue refluxing for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The disappearance of the 2-acetylpyridine spot (visualized under UV light) indicates reaction completion.

-

Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

-

Expected Yield: 85-95%

-

Appearance: White crystalline solid.

-

Part B: Synthesis of this compound (Final Product)

This procedure details the Hurd-Mori cyclization of the tosylhydrazone intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(Pyridin-2-yl)ethan-1-one tosylhydrazone | 289.35 | 5.0 g | 17.3 |

| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL (excess) | ~208 |

| Dichloromethane (DCM, dry) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend the tosylhydrazone intermediate (5.0 g, 17.3 mmol) in 50 mL of dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (15 mL) dropwise to the stirred suspension over 20-30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight).

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (~100 g) and saturated sodium bicarbonate solution (~100 mL). This step neutralizes the excess thionyl chloride and acid byproducts. Perform this in a fume hood as significant HCl gas will be evolved.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product is typically a yellow or brown oil/solid. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate) to afford the pure product.

-

Expected Yield: 60-75%

-

Appearance: Pale yellow solid.

-

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Results for this compound |

| ¹H NMR | Predicted for CDCl₃, 400 MHz: δ ~8.90 (s, 1H, H5-thiadiazole), δ ~8.70 (d, 1H, H6-pyridine), δ ~8.15 (d, 1H, H3-pyridine), δ ~7.85 (td, 1H, H4-pyridine), δ ~7.35 (ddd, 1H, H5-pyridine). |

| ¹³C NMR | Predicted for CDCl₃, 100 MHz: δ ~160.5 (C4-thiadiazole), ~151.0 (C2-pyridine), ~150.0 (C6-pyridine), ~145.0 (C2-thiadiazole), ~137.0 (C4-pyridine), ~124.0 (C5-pyridine), ~121.5 (C3-pyridine). |

| Mass Spec (ESI+) | m/z calculated for C₇H₅N₃S [M+H]⁺: 164.0277; found: 164.0275. |

| Melting Point | Literature values should be consulted for comparison. |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a tosylhydrazone from 2-acetylpyridine, followed by a Hurd-Mori cyclization with thionyl chloride. This guide provides a robust and detailed protocol grounded in established chemical principles. By understanding the underlying mechanism and critical experimental parameters, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Title: Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: Hurd–Mori 1,2,3-thiadiazole synthesis Source: Wikipedia URL: [Link]

-

Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: Applied Sciences (MDPI) URL: [Link]

-

Title: Synthesis of Pyrrolo[2,3-d][1][4][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization Source: Molecules (MDPI) URL: [Link]

-

Title: Reactions of N-acylhydrazones with thionyl chloride Source: ARKIVOC URL: [Link]

-

Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: Molecules (MDPI) URL: [Link]

-

Title: 2-Acetylpyridine Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES Source: Neuroquantology URL: [Link]

-

Title: Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety Source: Molecules (MDPI) URL: [Link]

-

Title: ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES, A KEY INTERMEDIATE OF THE HURD-MORI REACTION Source: HETEROCYCLES URL: [Link]

Sources

In-Depth Technical Guide: 2-(1,2,3-Thiadiazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its molecular structure, physicochemical characteristics, established synthetic protocols, and known biological activities. The synthesis section offers a detailed, step-by-step experimental procedure based on the Hurd-Mori 1,2,3-thiadiazole synthesis, a cornerstone reaction for this class of compounds. The guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction to 2-(1,2,3-Thiadiazol-4-yl)pyridine

Chemical Structure and Nomenclature

2-(1,2,3-Thiadiazol-4-yl)pyridine is a bi-heterocyclic aromatic compound featuring a pyridine ring linked at the 2-position to the 4-position of a 1,2,3-thiadiazole ring. The unique arrangement of these two rings imparts specific electronic and steric properties that are central to its reactivity and biological interactions.

-

IUPAC Name: 4-(Pyridin-2-yl)-1,2,3-thiadiazole[1]

-

Molecular Formula: C₇H₅N₃S[1]

-

Canonical SMILES: C1=CC=NC(=C1)C2=CSN=N2[1]

The presence of the 1,2,3-thiadiazole moiety is particularly noteworthy. This five-membered ring system is known for its aromaticity and relative stability, yet it can also participate in a range of chemical transformations, making it a valuable building block in synthetic organic chemistry.[5] The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.

Significance in Medicinal Chemistry

Thiadiazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into various molecular frameworks to modulate their therapeutic effects.[7][8] The linkage of this pharmacologically active heterocycle to a pyridine ring creates a molecule with potential for diverse biological targeting. Research into pyridine-thiadiazole hybrids has explored their efficacy as anticancer, antioxidant, and antimitotic agents, highlighting the synergistic potential of combining these two structural motifs.[9][10][11]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2-(1,2,3-Thiadiazol-4-yl)pyridine is critical for its application in research and development.

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties for the compound.

| Property | Value | Source |

| Molecular Weight | 163.20 g/mol | PubChem[1] |

| Exact Mass | 163.02041835 Da | PubChem[1] |

| Physical Description | Solid (predicted) | --- |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 66.9 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiadiazole rings. The pyridine protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The lone proton on the thiadiazole ring would likely appear as a singlet at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic system.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon, with those adjacent to nitrogen and sulfur atoms appearing at characteristic downfield positions.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) at m/z = 163, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the two heterocyclic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹.[12]

Synthesis and Characterization

The most established and versatile method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction .[13][14] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).

General Synthetic Workflow: The Hurd-Mori Reaction

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)pyridine typically starts from 2-acetylpyridine. The ketone is first converted to its corresponding hydrazone, which is then cyclized to form the thiadiazole ring.

Caption: General workflow for the synthesis of 2-(1,2,3-Thiadiazol-4-yl)pyridine via the Hurd-Mori reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Hurd-Mori synthesis.[8][15]

PART A: Synthesis of 2-Acetylpyridine Semicarbazone

-

Reagents & Equipment:

-

2-Acetylpyridine

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add 2-acetylpyridine (1.0 equivalent) to the solution.

-

Attach the reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the resulting white to off-white solid (2-acetylpyridine semicarbazone) under vacuum.

-

PART B: Cyclization to 2-(1,2,3-Thiadiazol-4-yl)pyridine

-

Reagents & Equipment:

-

2-Acetylpyridine semicarbazone (from Part A)

-

Thionyl chloride (SOCl₂) (in excess, e.g., 5-10 equivalents)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a dropping funnel and gas outlet (connected to a scrubber)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure (CAUTION: Thionyl chloride is corrosive and reacts violently with water. This reaction produces HCl and SO₂ gas. Perform in a well-ventilated fume hood).

-

Suspend the dried 2-acetylpyridine semicarbazone (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

Add thionyl chloride (5-10 equivalents) dropwise to the cooled suspension via a dropping funnel over 30-60 minutes. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Characterization

The crude product obtained from the synthesis is typically a solid or oil that requires further purification.

-

Purification: Column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is often an effective eluent system.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

-

Chemical Reactivity and Biological Activity

Reactivity

The chemical reactivity of 2-(1,2,3-Thiadiazol-4-yl)pyridine is governed by the properties of its constituent rings.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is less reactive than benzene.

-

Thiadiazole Ring: The 1,2,3-thiadiazole ring is relatively stable but can undergo thermal or photochemical extrusion of N₂ to generate a thioketene intermediate, which can be trapped by various reagents. This reactivity opens pathways for further functionalization.

Biological Activity

While comprehensive biological data on the unsubstituted parent compound is limited, the pyridine-thiadiazole scaffold is a key feature in molecules with a range of pharmacological effects. Derivatives have been investigated for:

-

Anticancer Activity: Many studies have synthesized and tested derivatives of pyridine-linked thiadiazoles, showing promising cytotoxicity against various cancer cell lines.[9][10]

-

Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a known pharmacophore in antimicrobial agents.[5][6]

-

Antifilarial Activity: Substituted di(pyridin-2-yl)-1,2,4-thiadiazoles have been identified as novel macrofilaricidal compounds, demonstrating the potential of this scaffold in treating parasitic infections.[16][17]

The biological activity is often tuned by adding various substituents to either the pyridine or thiadiazole ring, which can alter the molecule's steric and electronic properties, solubility, and ability to interact with biological targets.

Caption: The 2-(Thiadiazolyl)pyridine core scaffold serves as a template for developing various therapeutic agents.

Conclusion and Future Perspectives

2-(1,2,3-Thiadiazol-4-yl)pyridine is a fundamentally important heterocyclic compound with a straightforward and accessible synthesis via the Hurd-Mori reaction. Its stable yet reactive nature makes it an attractive building block for creating more complex molecules. The proven biological relevance of the pyridine-thiadiazole scaffold ensures that this compound and its derivatives will continue to be targets of interest in medicinal chemistry. Future research will likely focus on synthesizing novel analogues with optimized pharmacokinetic properties and enhanced potency against specific biological targets, including cancer cells, microbial pathogens, and parasites.

References

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. (Note: While not directly linked, this is the foundational paper for the Hurd-Mori synthesis).

-

PubChem. (n.d.). 2-(4-1,2,3-Thiadiazolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Retrieved from [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7609. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(10), 2639. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]

-

SpringerLink. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4447-4467. Retrieved from [Link]

-

Elsevier. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(11), 103411. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11699–11718. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

-

NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. Retrieved from [Link]

-

SID. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6549. Retrieved from [Link]

-

Annals of Medical and Health Sciences Research. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11699–11718. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Polycyclic Aromatic Compounds, 42(1), 1-17. Retrieved from [Link]

-

ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Retrieved from [Link]

Sources

- 1. This compound | C7H5N3S | CID 2748870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 176037-42-6|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. neuroquantology.com [neuroquantology.com]

- 11. rkmmanr.org [rkmmanr.org]

- 12. mdpi.com [mdpi.com]

- 13. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-1,2,3-Thiadiazolyl)pyridine

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(4-1,2,3-Thiadiazolyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach is designed to empower researchers to identify and characterize this molecule and similar structures with confidence.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique electronic and structural profile arising from the juxtaposition of an electron-deficient pyridine ring and a 1,2,3-thiadiazole ring. The nitrogen atom in the pyridine ring and the heteroatoms in the thiadiazole ring influence the electron distribution across the entire molecule, which in turn governs its interaction with electromagnetic radiation. Understanding this interplay is key to interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine and thiadiazole rings. The electron-withdrawing nature of the nitrogen atom in the pyridine ring will cause a general downfield shift of the pyridine protons compared to benzene. The substitution at the 2-position will further influence these chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5' (Thiadiazole) | 9.0 - 9.5 | s | - |

| H-6 (Pyridine) | 8.6 - 8.8 | d | JH6-H5 ≈ 4.5 - 5.5 |

| H-3 (Pyridine) | 8.0 - 8.2 | d | JH3-H4 ≈ 7.5 - 8.5 |

| H-4 (Pyridine) | 7.8 - 8.0 | t | JH4-H3 ≈ 7.5 - 8.5, JH4-H5 ≈ 7.5 - 8.5 |

| H-5 (Pyridine) | 7.3 - 7.5 | t | JH5-H4 ≈ 7.5 - 8.5, JH5-H6 ≈ 4.5 - 5.5 |

Rationale for Predictions:

-

H-5' (Thiadiazole): The proton on the 1,2,3-thiadiazole ring is expected to be significantly deshielded due to the electronic nature of the ring and the adjacent nitrogen and sulfur atoms. Its signal will appear as a singlet as there are no adjacent protons.

-

Pyridine Protons: The chemical shifts are predicted based on data for pyridine and 2-substituted pyridines. The H-6 proton, being ortho to the nitrogen, will be the most downfield of the pyridine protons. The thiadiazole substituent at the 2-position will likely induce further downfield shifts for the adjacent H-3 and, to a lesser extent, the other pyridine protons. The coupling constants are typical for ortho, meta, and para relationships in a pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon atoms in the heterocyclic rings will resonate in the aromatic region, with their specific chemical shifts influenced by the neighboring heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (Thiadiazole) | 155 - 160 |

| C-5' (Thiadiazole) | 130 - 135 |

| C-2 (Pyridine) | 150 - 155 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 135 - 140 |

| C-3 (Pyridine) | 123 - 128 |

| C-5 (Pyridine) | 120 - 125 |

Rationale for Predictions:

-

The chemical shifts are estimated based on data for substituted pyridines and thiadiazoles. The carbon atoms directly attached to nitrogen (C-2 and C-6 of pyridine, and C-4' of thiadiazole) are expected to be the most deshielded. The carbon bearing the thiadiazole proton (C-5') will also be in the aromatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis.

This protocol ensures that the sample is correctly prepared and the instrument is optimized for data collection, leading to reliable spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from both the pyridine and thiadiazole rings, as well as C-H stretching and bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations of the aromatic rings |

| 1200 - 1000 | Medium | Ring breathing modes of pyridine and thiadiazole |

| 900 - 650 | Strong | C-H out-of-plane bending |

Rationale for Predictions:

-

The predicted absorption ranges are based on established correlation tables for aromatic and heterocyclic compounds. The C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region are particularly diagnostic for the presence of the aromatic rings. The C-H out-of-plane bending bands can sometimes provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Caption: Workflow for ATR-FTIR spectroscopy.

This method requires minimal sample preparation and provides high-quality spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve the loss of stable neutral molecules.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Ion | Predicted Fragmentation Pathway |

| 163 | [C₇H₅N₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₇H₅NS]⁺˙ | Loss of N₂ from the thiadiazole ring |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Rationale for Predictions:

-

The molecular weight of C₇H₅N₃S is 163.2 g/mol .

-

A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which is a very stable neutral species. This would result in a fragment at m/z 135.

-

Cleavage of the bond between the two rings could lead to the formation of a pyridyl cation at m/z 78.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry.

The choice of ionization method and sample introduction technique will depend on the volatility and thermal stability of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Absorption

As an aromatic heterocyclic system, this compound is expected to absorb in the UV region. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima

| Predicted λmax (nm) | Type of Transition |

| ~200 - 220 | π → π |

| ~250 - 280 | π → π |

Rationale for Predictions:

-

The predicted absorption maxima are based on the UV spectra of benzene, pyridine, and other aromatic heterocyclic compounds. The conjugation between the pyridine and thiadiazole rings is expected to cause a bathochromic (red) shift compared to the individual parent heterocycles. The exact position and intensity of the absorption bands will be sensitive to the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopy.

This protocol allows for the accurate determination of the absorption spectrum of the compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By combining fundamental spectroscopic principles with data from analogous compounds, a comprehensive spectral profile has been constructed. This guide is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic molecules, enabling them to approach their spectroscopic analysis with a solid theoretical and practical foundation. The provided experimental workflows offer standardized procedures to ensure the acquisition of high-quality and reliable data.

References

-

Drawell. (n.d.). How Does A UV VIS Spectrophotometer Work. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

AIE. (n.d.). UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.... Retrieved from [Link]

2-(4-1,2,3-Thiadiazolyl)pyridine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-1,2,3-Thiadiazolyl)pyridine

This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyridine and 1,2,3-thiadiazole moieties are prevalent in a variety of biologically active molecules, making a detailed understanding of their three-dimensional structure crucial for rational drug design and the development of novel therapeutics.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from synthesis and crystal growth to the final structural elucidation and interpretation.

Part 1: Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic analysis is the availability of a high-purity, single crystal of suitable size and quality (typically 0.1-0.3 mm).[5] The journey to a crystal structure, therefore, begins with chemical synthesis and meticulous crystallization.

Synthesis of this compound

While numerous synthetic routes to substituted thiadiazoles exist, a common approach involves the cyclization of thiosemicarbazone precursors or related reactive intermediates.[1][6][7] The synthesis of the title compound can be approached via established heterocyclic chemistry protocols, a conceptual workflow for which is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Crystal Growth by Slow Evaporation

The choice of crystallization technique is critical. Slow evaporation is often the first method attempted due to its simplicity and effectiveness for many organic compounds. The underlying principle is to slowly increase the concentration of the solute past its saturation point, promoting the formation of a few, well-ordered crystal nuclei rather than rapid precipitation.

-

Solvent Selection: Dissolve a small amount of purified this compound in a range of volatile solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate) to find one in which the compound is moderately soluble. A mixture of solvents can also be effective, using a "good" solvent to dissolve the compound and a "poor" solvent (in which it is less soluble) to induce crystallization.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Observation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of single crystals suitable for diffraction.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[8][9][10] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation. The technique is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[9] When a monochromatic X-ray beam strikes the crystal, it is diffracted in specific directions, producing a pattern of reflections. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal, governed by Bragg's Law (

The SC-XRD Experimental and Computational Workflow

The process of determining a crystal structure is a multi-step workflow involving both a physical experiment and significant computational analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-1,2,3-Thiadiazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical characteristics of the heterocyclic compound 2-(4-1,2,3-Thiadiazolyl)pyridine. Intended for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights into the experimental determination of its key properties.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound, a unique amalgamation of a pyridine and a 1,2,3-thiadiazole ring, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The constituent rings are prevalent scaffolds in numerous biologically active molecules. Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The pyridine moiety, a common feature in many pharmaceuticals, often enhances bioavailability and modulates physicochemical properties. Understanding the fundamental physical characteristics of this hybrid molecule is paramount for its application in drug design, synthesis, and formulation.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These computed properties, primarily sourced from PubChem, provide a theoretical baseline for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃S | PubChem |

| IUPAC Name | 4-pyridin-2-yl-1,2,3-thiadiazole | PubChem |

| CAS Number | 176037-42-6 | PubChem |

| Molecular Weight | 163.20 g/mol | PubChem |

| Exact Mass | 163.02041835 Da | PubChem |

| Monoisotopic Mass | 163.02041835 Da | PubChem |

| Topological Polar Surface Area | 66.9 Ų | PubChem |

| Complexity | 131 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| XLogP3-AA | 1.1 | PubChem |

Synthesis and its Influence on Physical Properties

The most probable synthetic route to this compound is the Hurd-Mori synthesis. This established method involves the reaction of a hydrazone with thionyl chloride to form the 1,2,3-thiadiazole ring. In the context of our target molecule, the likely precursor would be the hydrazone of 2-acetylpyridine.

Figure 1: Proposed synthetic pathway via Hurd-Mori reaction.

The choice of this synthetic route is dictated by the commercial availability of the starting materials and the efficiency of the cyclization reaction. The final purity of the product, which directly impacts its physical properties such as melting point and spectral characteristics, is contingent on the purification methods employed post-synthesis. Common techniques include recrystallization and column chromatography.

Experimentally Determined Physical Characteristics

While computed data provides a useful starting point, experimentally determined values are crucial for practical applications. The following sections detail the key physical properties and the methodologies for their determination.

Melting Point

The melting point is a critical indicator of purity. For a related compound, 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, a melting point of 56°C has been reported. This suggests that this compound is likely a solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Solubility

The solubility of a compound in various solvents is fundamental for its use in reactions, formulations, and analytical procedures. Based on its structure, which contains both a polar pyridine ring and a less polar thiadiazole moiety, this compound is expected to exhibit solubility in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents of varying polarities are chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure: To approximately 1 ml of each solvent in a separate test tube, a small, measured amount (e.g., 1-2 mg) of the compound is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently warmed to assess solubility at elevated temperatures.

| Solvent | Expected Solubility |

| Water | Sparingly soluble to insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Moderately soluble |

| Hexane | Insoluble |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in both the pyridine and thiadiazole rings.

¹H NMR Spectroscopy

-

Pyridine Ring Protons: The four protons on the pyridine ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0-9.0 ppm). The proton adjacent to the nitrogen (at the 6-position) is expected to be the most downfield.

-

Thiadiazole Ring Proton: The single proton on the thiadiazole ring is anticipated to appear as a singlet, likely in the downfield aromatic region.

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts, with the carbons adjacent to the nitrogen being the most deshielded.

-

Thiadiazole Ring Carbon: The carbon atom of the thiadiazole ring will also exhibit a characteristic chemical shift.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C=N and C=C stretching (aromatic rings): In the region of 1600-1400 cm⁻¹

-

Ring vibrations: A series of characteristic bands in the fingerprint region (below 1400 cm⁻¹)

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (163.20 g/mol ) is expected.

-

Fragmentation Pattern: The molecule is likely to fragment at the bond connecting the two heterocyclic rings, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to confirm the molecular weight and gain insights into the structure.

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

The physical characteristics of this compound, from its fundamental molecular properties to its experimentally determined attributes, provide a crucial foundation for its application in scientific research and drug development. A thorough understanding of its synthesis, purification, and spectroscopic signature is essential for any researcher working with this promising heterocyclic compound. The protocols outlined in this guide offer a robust framework for the validation and characterization of this molecule, ensuring data integrity and reproducibility in future studies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to 2-(4-1,2,3-Thiadiazolyl)pyridine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-1,2,3-Thiadiazolyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the fundamental characteristics of the molecule, including its molecular weight, and provides robust, field-proven protocols for its synthesis and analytical characterization. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring reproducibility and accuracy in a research and development setting. This guide is intended to serve as a valuable resource for scientists engaged in the exploration of novel pyridine and thiadiazole-based compounds for various applications, including drug discovery.

Introduction: The Significance of Pyridine-Thiadiazole Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, structures incorporating both pyridine and thiadiazole rings have garnered significant attention. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many bioactive molecules, contributing to their solubility, binding affinity, and metabolic stability.[1] The 1,2,3-thiadiazole ring, a five-membered aromatic system with two nitrogen atoms and one sulfur atom, is also a known pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The combination of these two pharmacophores in a single molecular entity, such as this compound, presents a compelling scaffold for the design of novel therapeutic agents and functional materials. A thorough understanding of its fundamental properties and reliable methods for its synthesis and characterization are paramount for its exploration in drug development and other scientific endeavors.

Core Molecular Properties

A precise understanding of the fundamental molecular properties of this compound is the cornerstone of any research involving this compound. These properties are critical for experimental design, data interpretation, and computational modeling.

Molecular Identity and Structure

The unambiguous identification of this compound is established through its unique identifiers and structural formula.

| Property | Value | Source |

| IUPAC Name | 4-pyridin-2-yl-1,2,3-thiadiazole | [2] |

| Molecular Formula | C₇H₅N₃S | [2] |

| Molecular Weight | 163.20 g/mol | [2] |

| CAS Number | 176037-42-6 | [2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CSN=N2 | [2] |

| InChI Key | SOYISIZZTHPRSO-UHFFFAOYSA-N | [2] |

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of pyridine-thiadiazole derivatives can be achieved through various synthetic routes. The following protocol is a representative method based on established procedures for the synthesis of similar 1,2,3-thiadiazole derivatives, which involves the Hurd-Mori reaction of a semicarbazone with thionyl chloride.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Acetylpyridine Semicarbazone

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a minimal amount of ethanol. In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reaction: Slowly add the semicarbazide solution to the stirred solution of 2-acetylpyridine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude 2-acetylpyridine semicarbazone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend the dried 2-acetylpyridine semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section outlines the key analytical techniques and expected results based on the characterization of structurally similar compounds.[4][5][6][7]

Spectroscopic Analysis Workflow

Caption: Workflow for the analytical characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

-

Expected Molecular Ion Peak (M+): For C₇H₅N₃S, the expected monoisotopic mass is approximately 163.02 g/mol .[2] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 163 would be expected.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of stable neutral molecules such as N₂ from the thiadiazole ring, a characteristic fragmentation for this class of compounds. Other fragments could arise from the cleavage of the bond between the pyridine and thiadiazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.6 - 8.8 | dd | ~4.8, 1.8 |

| Pyridine H-3 | 8.0 - 8.2 | dt | ~7.8, 1.8 |

| Pyridine H-4 | 7.8 - 8.0 | td | ~7.8, 1.8 |

| Pyridine H-5 | 7.3 - 7.5 | ddd | ~7.8, 4.8, 1.0 |

| Thiadiazole H-5 | 9.0 - 9.5 | s | - |

Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 150 - 152 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 124 - 126 |

| Pyridine C-5 | 121 - 123 |

| Thiadiazole C-4 | 155 - 160 |

| Thiadiazole C-5 | 130 - 135 |

Note: The actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Peaks (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1580 | C=N stretching (pyridine ring) |

| 1570 - 1550 | C=C stretching (pyridine ring) |

| 1470 - 1430 | Aromatic ring skeletal vibrations |

| 1250 - 1200 | C-N stretching |

| 900 - 850 | C-S stretching |

| 780 - 740 | C-H out-of-plane bending (pyridine ring) |

Conclusion

This technical guide has provided a detailed overview of the core properties, a representative synthesis protocol, and a comprehensive analytical characterization strategy for this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this promising heterocyclic scaffold. The provided protocols, grounded in established chemical literature, offer a reliable starting point for the synthesis and validation of this compound, thereby facilitating its further investigation in various scientific and medicinal applications.

References

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- This compound. PubChem.

- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

- Synthesis and Spectral Identification of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide.

- (PDF) Synthesis and antimicrobial activity evaluation of some new 2-(3-pyridil)-thiazolyl-1,3,4-oxadiazolines.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.

- FTIR spectrum for Pyridine | Download Table.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. National Institutes of Health.

- Determination of Lewis and Brönsted acid sites by gas flow-injection technique. Journal of Fundamental Sciences.

- Pyridine. NIST WebBook.

- Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.

- (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives.

- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- Pyridine and ammonia as probes for FTIR analysis of solid acid c

- 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.

- What does a "Pyridine- FTIR analysis" can tell me?.

- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

- Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Wiley Online Library.

- Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties | Request PDF.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. neuroquantology.com [neuroquantology.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that holds a prominent position in medicinal chemistry and materials science.[1] As a versatile pharmacophore, this structural motif is present in a wide array of compounds exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1][2] Furthermore, 1,2,3-thiadiazole derivatives serve as plant activators, inducing systemic acquired resistance (SAR) in crops, a novel approach in agricultural science.[3] Given their importance, robust and efficient synthetic routes to this scaffold are of paramount interest to researchers in drug discovery and agrochemical development.

Among the various synthetic methods, the Hurd-Mori reaction is a classical and widely utilized approach for constructing the 1,2,3-thiadiazole core.[4][5] This reaction facilitates the intramolecular cyclization of hydrazone derivatives possessing an active α-methylene group using thionyl chloride (SOCl₂).[4][6] This guide provides a detailed examination of the Hurd-Mori reaction, from its underlying mechanism to practical experimental protocols, troubleshooting, and modern advancements.

Core Reaction Mechanism: A Stepwise Perspective

The Hurd-Mori reaction transforms a suitable hydrazone into a 1,2,3-thiadiazole through a cyclization-elimination sequence initiated by thionyl chloride.[6] While the precise mechanism has been a subject of study, the generally accepted pathway involves several key steps. The reaction's success is critically dependent on the presence of a methylene group adjacent to the hydrazono group.[7]

Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazone on thionyl chloride. Kinetic studies suggest this attack occurs above the plane of the E-isomer of the hydrazone.[6] The subsequent intramolecular cyclization is driven by the formation of the stable aromatic thiadiazole ring. The final step involves the elimination of byproducts to yield the desired heterocycle.

A diagrammatic representation of the plausible reaction mechanism is provided below.

Caption: Plausible mechanism of the Hurd-Mori reaction.

Scope, Limitations, and Critical Parameters

The success of the Hurd-Mori reaction is highly sensitive to the substrate's electronic and structural properties.

-

Substrate Requirement : The fundamental prerequisite is a hydrazone with an active α-methylene group, which is essential for the cyclization to occur.[8]

-

Nature of the N-Protecting Group : The choice of the substituent on the hydrazone nitrogen is critical. A study on the synthesis of pyrrolo[2,3-d][8][9][10]thiadiazoles revealed that electron-withdrawing protecting groups, such as methyl carbamate, result in superior yields.[3] In contrast, electron-donating groups, like alkyl substituents, lead to poor conversion rates.[3] This is because the basicity of the ring nitrogen atom in the precursor significantly affects the transformation; lower basicity favors a successful cyclization.[3]

-

Reaction Conditions : While the reaction is often robust, high temperatures can be detrimental, potentially leading to degradation of the starting material or the product, resulting in a complex mixture.[8]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a validated, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block, starting from commercially available acetophenone.[4]

Step 1: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)

This initial step prepares the necessary hydrazone intermediate for the subsequent cyclization.

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in water.[4]

-

Add a solution of acetophenone (1.0 eq) in ethanol to the flask.[4]

-

Reflux the mixture for 1-2 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[4]

-

Filter the resulting solid, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.[4]

Step 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole

This is the core cyclization step to form the target heterocycle.

Materials:

-

Acetophenone semicarbazone (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Caution : Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]

-

Suspend acetophenone semicarbazone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (approx. 2.0-3.0 eq) dropwise to the cooled, stirred suspension.[4][8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.[4]

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[4]

-

Perform a liquid-liquid extraction. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-phenyl-1,2,3-thiadiazole.[4]

Summary of Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 4-phenyl-1,2,3-thiadiazole.

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time (h) | Typical Yield |

| 1 | Acetophenone | Semicarbazide HCl | Sodium Acetate, EtOH/H₂O | Reflux | 1-2 | >90% |

| 2 | Acetophenone Semicarbazone | Thionyl Chloride | Dichloromethane | 0°C to Reflux | 2-4 | 60-80% |

Experimental Workflow Visualization

Caption: General workflow for Hurd-Mori synthesis.

Troubleshooting and Optimization

Despite its utility, the Hurd-Mori reaction can present challenges that require careful optimization.

-

Formation of Side Products : In some cases, an alternative cyclization pathway can lead to the formation of oxadiazine byproducts, such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5][8] Modifying reaction conditions, such as solvent and temperature, can help favor the desired 1,2,3-thiadiazole product. Purification by column chromatography is typically effective in separating these byproducts.[8]

-

Incomplete Reaction or Degradation : A complex mixture of products may indicate an incomplete reaction or degradation.[8] It is crucial to first verify the purity of the starting hydrazone. Ensuring the reaction temperature does not become excessively high can also prevent degradation.[8]

-

Improving Yields : If yields are low, consider the electronic nature of the hydrazone precursor. As previously noted, incorporating an electron-withdrawing group on the nitrogen can significantly improve the outcome.[3]

Modern Improvements and Alternatives

Concerns over the hazardous nature of thionyl chloride have prompted the development of milder and more environmentally friendly alternatives to the classical Hurd-Mori synthesis.

-

Iodine in DMSO : Another effective protocol utilizes iodine as a catalyst in DMSO for the reaction between N-tosylhydrazones and elemental sulfur.[2] This method is highly efficient, applicable at the gram scale, and avoids harsh reagents.[2]

-

Electrochemical Synthesis : A metal- and oxidant-free electrochemical method has been developed for synthesizing 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur, representing a more sustainable approach.[12]

Conclusion

The Hurd-Mori reaction remains a cornerstone in the synthesis of 1,2,3-thiadiazoles, providing a reliable and versatile route to this valuable heterocyclic scaffold. A thorough understanding of its mechanism, scope, and the critical influence of substrate electronics allows researchers to effectively troubleshoot and optimize the reaction for their specific targets. While classic protocols utilizing thionyl chloride are highly effective, the development of modern, milder alternatives reflects the ongoing drive towards safer and more sustainable chemical synthesis. This guide serves as a technical resource for scientists and professionals aiming to leverage this powerful reaction in the fields of drug discovery, agrochemicals, and materials science.

References

- Synthesis of 1,2,3-Thiadiazoles - Benchchem. Benchchem.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. MDPI.

- Synthesis of 1,3,4-Thiadiazoles

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.

- Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.

- Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Benchchem.

- Different methods for the preparation of 1,2,3‐thiadiazoles.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

- Product Class 9: 1,2,3-Thiadiazoles. Thieme.

- Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook.

- New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole.

- Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.

- THE CHEMISTRY OF 1,2,3-THIADIAZOLES.

-

Synthesis of Pyrrolo[2,3-d][8][9][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization . National Center for Biotechnology Information.

- An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.

Sources

- 1. mdpi.com [mdpi.com]